

Diphenylacetonitrile CAS number and chemical identifiers

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<i>Compound of Interest</i>	
Compound Name:	Diphenylacetonitrile
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An In-depth Technical Guide to Diphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **diphenylacetonitrile**, a key intermediate in the pharmaceutical industry.

Chemical Identifiers and Properties

Diphenylacetonitrile, also known as benzhydryl cyanide, is a colorless to faint yellow crystalline solid.^{[1][2]} It is soluble in organic solvents such as ethanol and ether.^[1] The compound is primarily utilized as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).^{[1][3]}

Table 1: Chemical Identifiers for **Diphenylacetonitrile**

Identifier	Value	Reference
CAS Number	86-29-3	
Molecular Formula	C ₁₄ H ₁₁ N	
IUPAC Name	2,2-diphenylacetonitrile	
InChI	InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H	
InChIKey	NEBPTMCRLHKPOB-UHFFFAOYSA-N	
SMILES	C1=CC=C(C=C1)C(C#N)C2=C C=CC=C2	
PubChem CID	6837	
EC Number	201-662-5	
UNII	QK4W106TKU	

Table 2: Physical and Chemical Properties of **Diphenylacetonitrile**

Property	Value	Reference
Molar Mass	193.24 g/mol	
Melting Point	71–73 °C	
Boiling Point	181 °C at 12 mmHg	
Appearance	Colorless to faint yellow crystalline solid	
Solubility	Soluble in ethanol and ether	

Synthesis of Diphenylacetonitrile: Experimental Protocols

Several methods for the synthesis of **diphenylacetonitrile** have been reported. Below are detailed protocols for two common approaches.

2.1. Synthesis via Bromination of Benzyl Cyanide and Friedel-Crafts Reaction

This method involves the bromination of benzyl cyanide to form α -bromo- α -phenylacetonitrile, which is then reacted with benzene in a Friedel-Crafts alkylation.

Step A: α -Bromo- α -phenylacetonitrile

- Materials:
 - Benzyl cyanide (117 g, 1 mole)
 - Bromine (176 g, 1.1 moles)
- Procedure:
 - In a well-ventilated hood, equip a 500-ml three-necked flask with a sealed stirrer, an air condenser, a dropping funnel, and a thermometer.
 - Place the benzyl cyanide into the flask and heat to an internal temperature of 105–110 °C.
 - While stirring, add the bromine over a period of 1 hour, maintaining the temperature at 105–110 °C.
 - Continue heating and stirring for an additional 15 minutes after the addition is complete, by which time the evolution of hydrogen bromide gas should have nearly ceased.
 - The resulting solution of α -bromo- α -phenylacetonitrile in benzene is used directly in the next step.

Step B: **Diphenylacetonitrile**

- Materials:
 - α -Bromo- α -phenylacetonitrile solution from Step A

- Dry benzene (368 g, 4.7 moles)
- Powdered anhydrous aluminum chloride (133.5 g, 1 mole)
- Crushed ice
- Concentrated hydrochloric acid
- Ether
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Isopropyl alcohol

• Procedure:

- In a 2-liter three-necked flask equipped with a sealed stirrer, a dropping funnel, and a reflux condenser, place the dry benzene and powdered anhydrous aluminum chloride.
- Heat the mixture to a vigorous reflux with stirring.
- Add the α -bromo- α -phenylacetonitrile solution in small portions over 2 hours.
- After the addition is complete, continue refluxing for an additional hour.
- Cool the reaction mixture and pour it into a stirred mixture of 1 kg of crushed ice and 100 ml of concentrated hydrochloric acid.
- Separate the benzene layer and extract the aqueous layer with two 250 ml portions of ether.
- Combine the organic layers and wash successively with 500 ml of water, 250 ml of saturated sodium bicarbonate solution, and 500 ml of water.
- Dry the organic layer over 100 g of anhydrous sodium sulfate.

- Remove the solvents by heating on a steam bath, followed by vacuum distillation to remove the last traces of benzene.
- Distill the residue under reduced pressure (122–125 °C at 1–2 mmHg). The product crystallizes as a yellow solid.
- Recrystallize the solid from isopropyl alcohol to yield pure **diphenylacetonitrile**.

2.2. Synthesis from Benzaldehyde Cyanohydrin

This method avoids the use of bromine, which is advantageous due to its hazardous nature.

- Materials:

- Mandelonitrile (benzaldehyde cyanohydrin) (133 g)
- Benzene (600 g)
- Concentrated sulfuric acid (98%, 50 g)
- Water

- Procedure:

- In a reactor equipped with a stirrer, condenser, and thermometer, add the mandelonitrile and benzene.
- Dropwise, add the concentrated sulfuric acid while maintaining the temperature below 45 °C. The addition should take approximately 30 minutes.
- After the addition is complete, stir the reaction mixture for 1 hour at 40-45 °C.
- Pour the reaction mixture into water and separate the layers.
- Wash the organic layer with water and then dry it.
- Remove the benzene by atmospheric distillation.
- Distill the residue under reduced pressure to obtain the **diphenylacetonitrile** product.

Applications in Pharmaceutical Synthesis

Diphenylacetonitrile is a key intermediate in the synthesis of several pharmaceuticals, particularly opioid analgesics. Its chemical structure allows for the introduction of various functional groups necessary for the biological activity of the final drug products.

Notable pharmaceuticals synthesized from **diphenylacetonitrile** include:

- Methadone: An opioid analgesic used in pain management and for the treatment of opioid addiction.
- Loperamide: An opioid receptor agonist that is used to treat diarrhea.
- Diphenoxylate: An opioid agonist used in combination with atropine for the treatment of diarrhea.
- Bezitramide: A potent opioid analgesic.
- Doxapram: A respiratory stimulant.

While the role of **diphenylacetonitrile** as a precursor is well-established, detailed, step-by-step experimental protocols for its conversion into these specific APIs are proprietary to pharmaceutical manufacturers and not readily available in the public domain. The general chemical transformation involves the alkylation of **diphenylacetonitrile** at the carbon atom alpha to the nitrile group.

Biological Activity and Signaling Pathways

There is no scientific evidence to suggest that **diphenylacetonitrile** itself has any significant direct biological activity or that it is involved in specific signaling pathways. Its utility in drug development is as a chemical intermediate, providing a foundational molecular scaffold for the synthesis of more complex, biologically active molecules.

Spectroscopic Data

The structural characterization of **diphenylacetonitrile** is confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for **Diphenylacetonitrile**

Technique	Key Features	Reference
¹ H NMR	Spectra available for structural confirmation.	
¹³ C NMR	Spectra available for structural confirmation.	
IR Spectroscopy	Data available from FTIR and ATR-IR techniques.	
Mass Spectrometry	GC-MS data available for molecular weight and fragmentation pattern analysis.	

Visualization of Synthesis and Application Workflow

The following diagram illustrates the synthetic pathway to **diphenylacetonitrile** and its subsequent role as a key intermediate in the synthesis of various classes of pharmaceuticals.

Caption: Workflow of **Diphenylacetonitrile** Synthesis and its Application as a Pharmaceutical Intermediate.

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